Einecs 285-115-6
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 285-115-6 is a chemical listed in the European Union’s inventory of commercially available substances. Chemicals in EINECS are subject to evaluation under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) to fill data gaps in toxicity, environmental persistence, and bioaccumulation .
The compound’s structural and functional properties can be inferred through computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, which predict physicochemical and toxicological profiles based on analogs . These approaches are critical for prioritizing chemicals for experimental testing, reducing reliance on animal studies, and complying with REACH requirements .
Properties
CAS No. |
85029-92-1 |
|---|---|
Molecular Formula |
C39H50N6O6 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
(1R,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H26N2.2C12H12N2O3/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;2*1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h12-15H,1-11H2;2*3-7H,2H2,1H3,(H2,13,14,15,16,17)/t12-,13+,14-,15-;;/m1../s1 |
InChI Key |
FDMHKCAUYPMEOE-KXWVDFCNSA-N |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 285-115-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be used in further applications .
Scientific Research Applications
Einecs 285-115-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology and medicine, it may be utilized for its potential therapeutic properties. Industrially, the compound is employed in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 285-115-6 involves its interaction with specific molecular targets and pathways. For instance, it may act through the ceramide pathway, leading to the generation of ceramide analogs. This pathway is crucial in various cellular processes, including apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Similarity
Similarity analysis using PubChem 2D fingerprints (Tanimoto index ≥70%) reveals that EINECS 285-115-6 clusters with compounds sharing functional groups, aromaticity, or molecular weight. For example:
| Compound (CAS/EINECS) | Molecular Formula | Similarity (Tanimoto Index) | Key Properties (log Kow<sup>a</sup>, Molecular Weight) |
|---|---|---|---|
| EINECS 210-565-9 | C₉H₁₀O₂ | 0.86 | log Kow: 2.1; MW: 150.17 g/mol |
| EINECS 202-974-4 | C₈H₈N₂O | 0.82 | log Kow: 1.8; MW: 148.16 g/mol |
| EINECS 207-439-1 | C₁₀H₁₂O₃ | 0.78 | log Kow: 2.5; MW: 180.20 g/mol |
<sup>a</sup>log Kow: Octanol-water partition coefficient, a measure of hydrophobicity .
Computational tools like QSAR models classify this compound within a group of substituted aromatic compounds, exhibiting moderate hydrophobicity (predicted log Kow: 1.9–2.3) and molecular weights between 140–180 g/mol .
Toxicological Profiles
Using read-across approaches, this compound’s acute toxicity can be extrapolated from structurally similar compounds:
| Compound (CAS) | Toxicity (LC₅₀<sup>b</sup> in Fish, mg/L) | Mutagenicity (Ames Test) | Environmental Half-Life (Days) |
|---|---|---|---|
| 98-95-3 (Nitrobenzene) | 12.5 | Positive | 30–60 |
| 108-90-7 (Chlorobenzene) | 8.2 | Negative | 20–40 |
| This compound<sup>c</sup> | Predicted: 10–15 | Inconclusive | Predicted: 25–50 |
<sup>b</sup>LC₅₀: Median lethal concentration.
<sup>c</sup>Predictions based on QSAR models and read-across from REACH Annex VI compounds .
This compound’s predicted toxicity aligns with nitroaromatic and chlorinated compounds, which disrupt cellular membranes and induce oxidative stress . However, its mutagenicity remains uncertain due to insufficient experimental data, highlighting the need for in vitro assays.
Research Findings and Data Gaps
Coverage by Predictive Models
Only ~54% of EINECS chemicals (including 285-115-6) are classifiable into groups amenable to QSAR modeling . For this compound, models trained on 1,387 REACH Annex VI chemicals achieve >80% coverage of its physicochemical space, enabling hazard identification but requiring validation for regulatory acceptance .
Limitations of Read-Across
- Structural diversity : Tanimoto thresholds ≥70% may exclude functionally relevant analogs with divergent scaffolds .
Q & A
Q. How can researchers optimize high-throughput screening workflows for this compound derivatives?
- Methodological Answer : Implement factorial design (e.g., Taguchi methods) to minimize experimental runs while maximizing parameter coverage. Use robotic liquid handlers for precision and integrate LC-MS for real-time purity checks. Data should be processed with cheminformatics pipelines (e.g., KNIME) to prioritize hits based on multi-parametric scoring .
Guidance for Academic Writing
Q. How should conflicting interpretations of this compound’s spectroscopic data be addressed in a manuscript?
- Methodological Answer : Clearly delineate observed data (e.g., IR peaks, NMR shifts) from literature precedents in the results section. Use the discussion to propose reconciled interpretations (e.g., solvent effects, tautomerism) and cite divergent studies with critical analysis. Supplemental materials should include raw spectra and peak assignment tables .
Q. What is the optimal structure for a review article on this compound’s role in synthetic chemistry?
- Methodological Answer : Organize the review by application domains (e.g., catalysis, medicinal chemistry) with subsections on mechanistic insights, limitations, and future directions. Use tables to summarize key studies (author, year, methodology, findings) and figures to illustrate reaction schemes. Ensure citations prioritize primary literature over patents or preprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
